5-(4-chloro-3-ethylphenoxy)-N-oxo-1,4-dihydropyrazine-2-carboximidamide
Description
5-(4-Chloro-3-ethylphenoxy)-N-oxo-1,4-dihydropyrazine-2-carboximidamide is a heterocyclic compound featuring a dihydropyrazine core substituted with a carboximidamide group and a 4-chloro-3-ethylphenoxy moiety. The 4-chloro-3-ethylphenoxy group is a recurring pharmacophore in small-molecule inhibitors, as seen in CETP inhibitors (e.g., torcetrapib analogs) and agrochemicals . The compound’s dihydropyrazine scaffold may contribute to conformational flexibility, influencing binding interactions and metabolic stability.
Properties
IUPAC Name |
5-(4-chloro-3-ethylphenoxy)-N'-hydroxypyrazine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2/c1-2-8-5-9(3-4-10(8)14)20-12-7-16-11(6-17-12)13(15)18-19/h3-7,19H,2H2,1H3,(H2,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECCZXCBKFMTFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC2=NC=C(N=C2)C(=NO)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)OC2=NC=C(N=C2)/C(=N/O)/N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazine Ring
The pyrazine ring system is commonly synthesized through cyclization reactions involving diamines and diketones or related precursors under controlled conditions. Typical methods include:
Cyclization of diamines with diketones: Under acidic or basic conditions, appropriate diamines react with diketones to form the dihydropyrazine core. The reaction conditions (temperature, solvent, catalyst) are optimized to favor ring closure and minimize side reactions.
Use of substituted precursors: Starting materials bearing functional groups compatible with subsequent substitution steps are preferred to streamline synthesis.
Introduction of the 4-Chloro-3-ethylphenoxy Group
The attachment of the 4-chloro-3-ethylphenoxy moiety to the pyrazine ring is generally achieved via nucleophilic aromatic substitution:
Nucleophilic substitution reaction: The pyrazine intermediate bearing a suitable leaving group (e.g., a halogen) undergoes substitution with 4-chloro-3-ethylphenol in the presence of a base such as potassium carbonate.
Reaction conditions: Typically carried out in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures to enhance nucleophilicity and reaction rates.
Optimization: The base amount, temperature, and reaction time are optimized to maximize yield and purity.
Formation of the Carboximidamide Moiety
The carboximidamide group is introduced by converting an appropriate precursor (e.g., an ester or nitrile) into the amidine functionality:
Reaction with cyanamide: The intermediate compound is reacted with cyanamide under acidic conditions to form the carboximidamide group.
Acidic catalysis: Acidic media facilitate the nucleophilic addition and subsequent rearrangement steps leading to the amidine.
Purification: The product is purified using recrystallization or chromatographic techniques to obtain high purity material.
Industrial Production Considerations
For scale-up and industrial production, the synthetic route is optimized for:
Yield improvement: Reaction parameters such as temperature, solvent, and reagent stoichiometry are fine-tuned.
Purity control: Advanced purification methods like recrystallization and chromatography are employed.
Process intensification: Continuous flow reactors may be used to enhance reaction control, safety, and scalability.
Summary Table of Preparation Steps
| Step No. | Reaction Step | Key Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Pyrazine ring formation | Diamines + diketones; acidic/basic medium | Dihydropyrazine core |
| 2 | Phenoxy group introduction | 4-chloro-3-ethylphenol, base (K2CO3), solvent (DMF), heat | Substituted dihydropyrazine intermediate |
| 3 | Carboximidamide moiety formation | Cyanamide, acidic conditions | 5-(4-chloro-3-ethylphenoxy)-N-oxo-1,4-dihydropyrazine-2-carboximidamide |
| 4 | Purification and isolation | Recrystallization, chromatography | Pure final compound |
Related Synthetic Examples
While direct detailed experimental procedures for this exact compound are limited, related compounds have been synthesized using similar strategies:
Use of ethyl 4-chloroacetoacetate derivatives in cyclization reactions to build heterocyclic cores under polyphosphoric acid catalysis at elevated temperatures (~125°C).
Nucleophilic substitution on heterocyclic intermediates with substituted phenols in the presence of bases such as potassium carbonate.
Conversion of intermediates to amidines using cyanamide under acidic conditions.
Concluding Remarks
The preparation of this compound is a multi-step synthetic process involving:
Construction of the dihydropyrazine ring system.
Introduction of the substituted phenoxy group via nucleophilic aromatic substitution.
Formation of the carboximidamide functional group through reaction with cyanamide.
Industrial synthesis would require optimization of these steps for yield, purity, and scalability, potentially employing continuous flow technologies and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
5-(4-chloro-3-ethylphenoxy)-N-oxo-1,4-dihydropyrazine-2-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have shown that compounds related to dihydropyridines exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications on the dihydropyridine scaffold have been linked to enhanced anticancer activity. Specifically, derivatives with thiazole or other heteroaryl groups at the C3 and C5 positions have demonstrated promising results against MCF-7 and MOLT-4 cancer cells, with IC50 values indicating potent activity . The introduction of substituents such as chloro or ethyl groups can further optimize these compounds for better efficacy.
Antimicrobial Properties
The antimicrobial potential of 1,4-dihydropyridines has been well-documented. Compounds similar to 5-(4-chloro-3-ethylphenoxy)-N-oxo-1,4-dihydropyrazine-2-carboximidamide have shown activity against various bacterial strains. The presence of halogenated phenyl groups enhances their interaction with microbial targets, leading to increased inhibition rates .
Cardiovascular Applications
Dihydropyridines are also recognized for their role as calcium channel blockers. This mechanism is crucial in treating hypertension and related cardiovascular conditions. The structural characteristics of this compound may provide insights into the design of new antihypertensive agents .
Pharmacological Insights
Mechanism of Action
The pharmacological effects of dihydropyridine derivatives are often attributed to their ability to modulate calcium ion channels and influence neurotransmitter release. The specific substitution patterns on the dihydropyridine ring can dictate the selectivity and potency towards various biological targets. For instance, the presence of electron-withdrawing groups like chloro enhances binding affinity to calcium channels .
Case Studies
- Cytotoxicity Assessment : A study evaluated a series of 1,4-dihydropyridine derivatives for their cytotoxic effects on human cancer cell lines. Compounds with specific substitutions displayed IC50 values ranging from 17.4 µM to 29.7 µM against MOLT-4 and MCF-7 cells, indicating their potential as anticancer agents .
- Antimicrobial Activity : Another investigation focused on the antimicrobial efficacy of substituted dihydropyridines against resistant bacterial strains. Compounds demonstrated over 90% inhibition against specific pathogens, showcasing their potential in developing new antibiotics .
Material Science Applications
Beyond pharmacology, compounds like this compound can be explored in material science due to their unique electronic properties. Their ability to form stable complexes with metals may lead to applications in catalysis and sensor technology.
Mechanism of Action
The mechanism of action of 5-(4-chloro-3-ethylphenoxy)-N-oxo-1,4-dihydropyrazine-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structurally or Functionally Related Compounds
CETP Inhibitors (e.g., (2R)-3-{[4-(4-Chloro-3-ethylphenoxy)pyrimidin-2-yl][3-(1,1,2,2-tetrafluoroethoxy)benzyl]-amino}-1,1,1-trifluoropropan-2-ol)
- Structural Similarities: Both compounds share the 4-chloro-3-ethylphenoxy group, a critical motif for binding to the lipid tunnel of CETP .
- Key Differences: Core Heterocycle: The target compound uses a dihydropyrazine ring, while the CETP inhibitor employs a pyrimidine scaffold. Substituents: The CETP inhibitor includes a trifluoropropanol group and a tetrafluoroethoxybenzyl chain, enhancing lipophilicity and steric bulk compared to the carboximidamide group in the target compound.
- Functional Impact: The CETP inhibitor achieves IC₅₀ values in the nanomolar range due to optimized polar interactions (e.g., hydrogen bonds with CETP residues) .
Piperazine-Carboxamide Derivatives (e.g., 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide)
- Structural Comparison: Heterocyclic Core: The target compound’s dihydropyrazine vs. the comparator’s piperazine ring. Substituents: The pyridine-trifluoromethyl group in the comparator enhances electron-withdrawing effects, while the target’s 4-chloro-3-ethylphenoxy group prioritizes hydrophobic interactions.
- Physicochemical Properties :
- Molecular Weight : The comparator (455.8 g/mol) is heavier than the target compound (~380 g/mol estimated), impacting bioavailability.
- LogP : The trifluoromethyl group in the comparator increases lipophilicity (predicted LogP ~3.5) compared to the target compound’s LogP ~2.8 (estimated).
Agrochemicals with Chloro-Ethylphenoxy Motifs (e.g., Clofencet, Flumioxazin)
- Functional Context: Clofencet (2-(4-chlorophenyl)-3-ethyl-2,5-dihydro-5-oxo-4-pyridazinecarboxylic acid) and flumioxazin (benzoxazin-derived herbicide) share chloro-alkylphenoxy groups but are optimized for plant enzyme inhibition .
- Structural Divergence :
- Core Design : Clofencet uses a pyridazine-carboxylic acid core, while the target compound’s dihydropyrazine-carboximidamide may offer enhanced solubility.
- Bioactivity : The target compound lacks the carboxylic acid moiety critical for herbicidal activity, suggesting divergent applications.
Research Implications and Gaps
- The 4-chloro-3-ethylphenoxy group is a versatile scaffold across therapeutic and agrochemical domains, but its role in the target compound requires further mechanistic studies.
- Comparative data suggest that dihydropyrazine-carboximidamide derivatives may prioritize solubility over lipophilicity, necessitating formulation optimization for drug delivery.
- No direct bioactivity data for the target compound were found in the provided evidence; future studies should evaluate its binding affinity, selectivity, and pharmacokinetics relative to analogs.
Biological Activity
5-(4-chloro-3-ethylphenoxy)-N-oxo-1,4-dihydropyrazine-2-carboximidamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a dihydropyrazine core, which is known for its diverse biological properties. The presence of the chloro and ethyl groups on the phenoxy moiety enhances its lipophilicity and potentially its bioactivity.
Molecular Formula
- C : 15
- H : 16
- Cl : 1
- N : 3
- O : 3
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, such as MCF-7 and HCT-116. The inhibitory effects are often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 24.74 | |
| Compound B | HCT-116 | 5.12 | |
| 5-(4-chloro-3-ethylphenoxy)-N-oxo... | TBD | TBD | TBD |
The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies have demonstrated that compounds with similar structures can downregulate anti-apoptotic proteins like Bcl-2, leading to increased apoptosis rates in cancerous cells.
Antimicrobial Activity
In addition to anticancer properties, compounds in this class also show promising antimicrobial activity. For example, certain derivatives have been tested against both gram-positive and gram-negative bacteria, demonstrating significant inhibitory effects.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 15.0 | |
| Compound D | Escherichia coli | 20.0 |
Case Studies
-
Study on Anticancer Efficacy :
- A study focused on a derivative of the target compound showed promising results in inhibiting MCF-7 cell proliferation with an IC50 value significantly lower than standard treatments.
- The study concluded that modifications in the phenoxy group could enhance biological activity.
-
Antimicrobial Evaluation :
- Another research project evaluated the antimicrobial efficacy of similar compounds against various pathogens.
- Results indicated that some derivatives had MIC values comparable to standard antibiotics, suggesting potential for development into therapeutic agents.
Q & A
Basic: What are the standard synthetic routes and critical reaction conditions for synthesizing 5-(4-chloro-3-ethylphenoxy)-N-oxo-1,4-dihydropyrazine-2-carboximidamide?
Answer:
The synthesis typically involves multi-step organic reactions, such as coupling phenoxy derivatives with pyrazine precursors. Key steps include:
- Nucleophilic substitution : Reacting 4-chloro-3-ethylphenol with a halogenated pyrazine intermediate under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the phenoxy linkage .
- Oxidation and amidine formation : Introducing the N-oxo group via controlled oxidation (e.g., H₂O₂ in acetic acid) followed by amidine functionalization using hydroxylamine derivatives .
- Purification : Chromatography (silica gel) or recrystallization (ethanol/water mixtures) ensures >95% purity. Reaction progress is monitored via TLC and HPLC .
Advanced: How can computational methods like quantum chemical calculations optimize the synthesis of this compound?
Answer:
Integrated computational-experimental frameworks reduce trial-and-error approaches:
- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict feasible pathways .
- Condition optimization : Machine learning analyzes experimental variables (solvent, temperature, catalyst) from historical data to suggest optimal conditions .
- Feedback loops : Experimental results (e.g., yields, byproducts) are fed back into simulations to refine predictions, accelerating reaction design .
Basic: What analytical techniques are essential for characterizing purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., residual solvents) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% target compound) and identifies side products .
Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Cross-validation : Combine multiple techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration) to reconcile discrepancies .
- Isotopic labeling : Track reaction pathways using deuterated analogs to confirm bond formation .
- Dynamic NMR : Resolve conformational ambiguities by analyzing temperature-dependent shifts .
Basic: What experimental design principles minimize trial-and-error in reaction optimization?
Answer:
- Factorial design : Systematically vary parameters (e.g., solvent polarity, stoichiometry) to identify critical factors .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature vs. catalyst loading) to predict maximum yield regions .
- High-throughput screening : Use parallel reactors to test 10–50 conditions simultaneously, reducing optimization time .
Advanced: How can reaction mechanisms and intermediate stability be investigated computationally and experimentally?
Answer:
- Computational studies : Use DFT to map potential energy surfaces and identify metastable intermediates .
- Trapping experiments : Quench reactions at timed intervals (e.g., with nucleophiles) to isolate intermediates for NMR/MS analysis .
- Kinetic isotope effects : Compare reaction rates of isotopologues to infer rate-determining steps .
Advanced: What challenges arise in scaling up synthesis while maintaining yield and purity?
Answer:
- Mass transfer limitations : Stirring efficiency and solvent viscosity affect mixing in large batches; computational fluid dynamics (CFD) models optimize reactor design .
- Thermal control : Exothermic reactions require precise temperature gradients to avoid side reactions (e.g., using jacketed reactors) .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time purity monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
